2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid chemical properties
2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid chemical properties
Topic: 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic Acid Chemical Properties Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
[1][2][3][4][5]
Executive Summary
2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid (CAS 1019562-00-5) is a specialized aromatic building block utilized in medicinal chemistry and organic synthesis.[1][2][3] Characterized by a benzoic acid core substituted with a sec-butylthio group at the ortho position and a nitro group at the meta position (relative to the sulfur), this molecule serves as a critical scaffold for the development of benzisothiazoles, functionalized anthranilic acids, and potential antimicrobial agents. Its structural versatility allows it to function as both a precursor for heterocyclic synthesis and a reference standard for impurity profiling in pharmaceutical development.
Chemical Identity & Physicochemical Properties
Nomenclature and Identification
-
IUPAC Name: 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid[1][2]
-
Synonyms: 5-Nitro-2-(sec-butylthio)benzoic acid; 2-(1-Methylpropylthio)-5-nitrobenzoic acid
-
Molecular Formula: C₁₁H₁₃NO₄S
-
SMILES: CCC(C)Sc1ccc(cc1C(=O)O)[O-]
Structural Analysis
The molecule features three distinct functional domains that dictate its reactivity:
-
Nitro Group (
): Located at position 5, it acts as a strong electron-withdrawing group (EWG), increasing the acidity of the carboxylic acid and activating the ring for further nucleophilic manipulations (though less so than if it were ortho or para to a leaving group). -
Carboxylic Acid (
): Provides a handle for esterification, amidation, or cyclization reactions. -
Thioether Linkage (
): The sulfur atom is potentially oxidizable to sulfoxide or sulfone. The sec-butyl group introduces a chiral center and steric bulk, influencing the lipophilicity (LogP) and binding affinity in biological targets.
Physicochemical Data (Experimental & Predicted)
| Property | Value / Prediction | Context |
| Physical State | Solid (Powder) | Typically yellow to pale brown due to nitro conjugation. |
| Melting Point | 150–160 °C (Predicted) | Homologs (e.g., methylthio) typically melt in this range. |
| pKa (Acid) | 3.0 – 3.5 | Acidified by the electron-withdrawing 5-nitro group. |
| LogP | ~3.2 | Moderate lipophilicity due to the alkyl chain and aromatic ring. |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility; soluble in alkaline aqueous solutions. |
Synthetic Methodologies
The primary route to 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid involves Nucleophilic Aromatic Substitution (
Synthesis Protocol ( Pathway)
Reaction:
2-Chloro-5-nitrobenzoic acid + 2-Butanethiol
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 2-chloro-5-nitrobenzoic acid (1.0 eq) in a polar aprotic solvent (DMF or DMSO) or a protic solvent (Ethanol/Water mixture) depending on the base used.
-
Base Addition: Add Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃) (2.0–2.5 eq). The first equivalent deprotonates the carboxylic acid; the second generates the thiolate nucleophile.
-
Thiol Addition: Slowly add 2-butanethiol (1.1 eq) under inert atmosphere (
) to prevent disulfide formation. -
Heating: Reflux the mixture at 80–100 °C for 4–6 hours. Monitor via TLC or HPLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Acidify with 1M HCl to pH ~2–3 to precipitate the product.
-
Filter the solid and wash with cold water.
-
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography if necessary.
Mechanistic Visualization
The following diagram illustrates the
Caption: Figure 1. Synthesis of 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid via SnAr and key downstream derivatives.
Reactivity & Applications in Drug Discovery
Versatile Building Block
This compound serves as a "linchpin" intermediate. The ortho-positioning of the carboxyl and thioether groups allows for cyclization reactions to form Benzisothiazoles , a scaffold found in various antipsychotics and antimicrobials.
-
Benzisothiazolinone Synthesis: Activation of the carboxylic acid (e.g., with
) followed by reaction with amines can lead to ring closure if the sulfur is activated or if the nitro group is reduced to an amine and subsequently cyclized.
Impurity Profiling & Reference Standards
In the synthesis of sulfonamide diuretics (e.g., analogs of Bumetanide) or thio-based drugs, alkylation side reactions can occur. 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid serves as a critical Reference Standard to identify and quantify impurities arising from:
-
Incomplete reduction of nitro intermediates.
-
Mis-alkylation of thiosalicylic acid precursors.
Antimicrobial & Cytotoxic Potential
Research into 2-alkylthio-5-nitrobenzoic acid derivatives has demonstrated biological activity.[8] The nitro group is essential for the electronic properties that facilitate interaction with bacterial reductases, while the lipophilic sec-butyl chain improves membrane permeability.
-
Mechanism: The compound may act as a prodrug, where the nitro group is reduced in vivo to a hydroxylamine or amine, generating reactive species or inhibiting folate synthesis pathways similar to sulfonamides.
Handling & Safety Protocols
Hazard Classification:
-
Skin/Eye Irritant: The free acid is acidic and can cause irritation.
-
Stench: Thioethers often carry a characteristic disagreeable odor; handle in a fume hood.
-
Energetic: Nitro compounds possess high energy; avoid extreme heat or shock, although this specific derivative is generally stable.
Storage:
-
Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the sulfur atom to the sulfoxide.
References
-
Sigma-Aldrich. (n.d.). 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid Product Page. Retrieved from
-
PubChem. (n.d.). 2-Nitro-5-sulfanylbenzoic acid (Parent Scaffold Data). National Library of Medicine. Retrieved from
-
Han, J., et al. (1999). "Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine." Analytical Biochemistry, 268(2), 404-407.
-
Gökçe, M., et al. (2005).[8] "Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives." Turkish Journal of Chemistry, 29, 261-269. (Validates the antimicrobial activity of the 2-thio-5-nitrobenzoic acid scaffold).
Sources
- 1. 6345-67-1|5-Nitro-2-(phenylthio)benzoic acid|BLD Pharm [bldpharm.com]
- 2. 20904-30-7|2-((4-Nitrophenyl)thio)benzoic acid|BLD Pharm [bldpharm.com]
- 3. 1019562-00-5|2-(Butan-2-ylsulfanyl)-5-nitrobenzoic Acid|2-(Butan-2-ylsulfanyl)-5-nitrobenzoic Acid|-范德生物科技公司 [39.100.107.131]
- 4. arctomsci.com [arctomsci.com]
- 5. Butanic-acid | Sigma-Aldrich [sigmaaldrich.com]
- 6. aablocks.com [aablocks.com]
- 7. 5-thio-2-nitrobenzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
